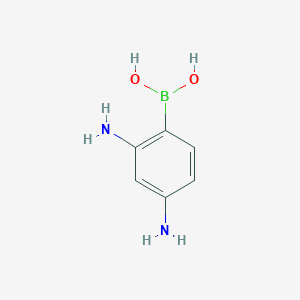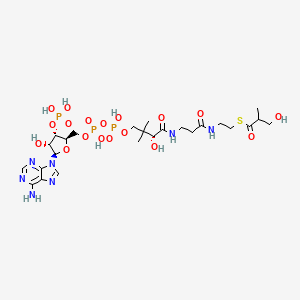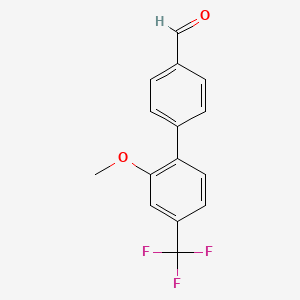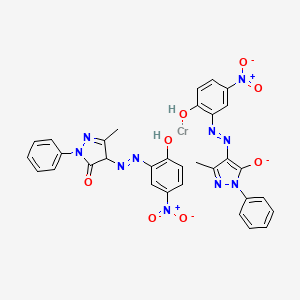
Solvent Orange 62
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Orange 62 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant orange color and is primarily used as a fluorescent dye in biological experiments. The compound has the chemical formula C32H23CrN10O8 and a molecular weight of 727.58 g/mol .
Méthodes De Préparation
Solvent Orange 62 can be synthesized through the reaction of 2-amino-4-nitrophenol and 1-phenyl-3-methyl-5-pyrazolone . The process involves the diazotization of 2-amino-4-nitrophenol, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The resulting product is then complexed with a chromium reagent to form the final compound . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Solvent Orange 62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in specific applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Solvent Orange 62 is extensively used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: The dye is employed to stain and visualize cell structures, track biomolecules, and evaluate cell functions.
Medicine: It is used in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: The compound is used in textile dyeing, food pigments, and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of Solvent Orange 62 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track biological molecules and processes. The dye’s fluorescence properties are crucial for its applications in imaging and diagnostics .
Comparaison Avec Des Composés Similaires
Solvent Orange 62 can be compared with other similar dyes, such as Solvent Orange 3 and Solvent Orange 7 . While these compounds share similar applications, this compound is unique due to its higher stability, better solubility in organic solvents, and superior fluorescence properties .
Similar Compounds
- Solvent Orange 3
- Solvent Orange 7
- Acid Orange 92
This compound stands out for its multifunctionality and wide range of applications, making it a valuable tool in scientific research and industry.
Propriétés
Formule moléculaire |
C32H25CrN10O8- |
|---|---|
Poids moléculaire |
729.6 g/mol |
Nom IUPAC |
chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |
Clé InChI |
FLYHCGWCTMGYLP-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
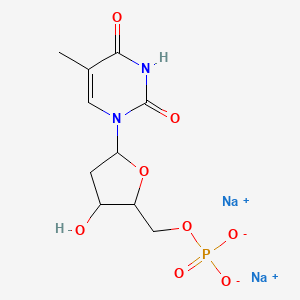
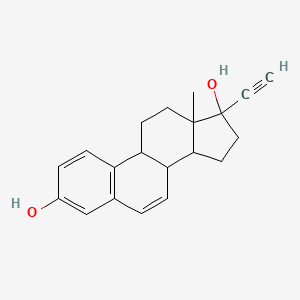

![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)

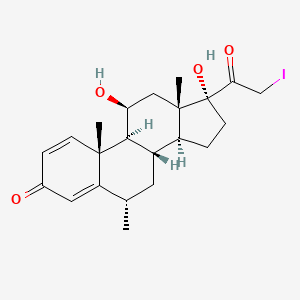
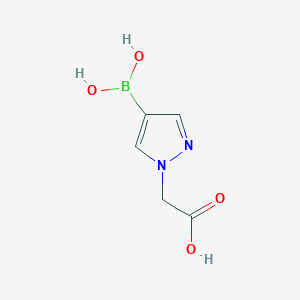
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
